Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Description

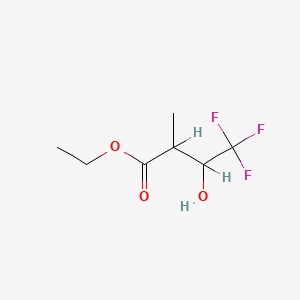

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRIOKNLYRUYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336437 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649-56-9, 91600-33-8 | |

| Record name | Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

An In-depth Technical Guide to the Stereoselective

Abstract

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a high-value chiral building block essential for the development of advanced pharmaceutical and agrochemical agents. The presence of a trifluoromethyl group imparts unique metabolic stability and binding properties, while its two contiguous stereocenters (at C2 and C3) offer a scaffold for precise three-dimensional molecular design. However, the controlled synthesis of this molecule, particularly achieving high diastereomeric and enantiomeric purity, presents significant chemical challenges. This guide provides a comprehensive overview of the most effective strategies for its synthesis, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices. We will explore a robust retrosynthetic pathway and delve into two state-of-the-art methods for controlling stereochemistry: catalytic asymmetric hydrogenation via dynamic kinetic resolution and whole-cell biocatalytic reduction.

Retrosynthetic Strategy and Core Challenges

The synthesis of this compound is most logically approached via a three-step sequence. The core challenge lies not in the construction of the carbon backbone, but in the precise installation of the two stereocenters.

The Retrosynthetic Pathway:

-

C2-C3 Disconnection: The final alcohol functionality is installed via the reduction of a β-keto group. This is the key stereochemistry-determining step.

-

C2-Methyl Disconnection: The methyl group at the α-position is introduced via enolate alkylation of a precursor β-keto ester.

-

C3-C4 Disconnection: The β-keto ester backbone is assembled via a Claisen condensation, a classic and efficient C-C bond-forming reaction.

This analysis identifies Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the critical starting material and Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate as the key intermediate for the stereoselective reduction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Step 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The foundational precursor, ETFAA, is reliably synthesized via a crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[1][2] The mechanism involves the formation of an ethyl acetate enolate, which then acts as a nucleophile, attacking the highly electrophilic carbonyl of the ethyl trifluoroacetate.

Causality: Sodium ethoxide is a common and effective base for this transformation. It is sufficiently strong to deprotonate ethyl acetate but avoids saponification of the ester under anhydrous conditions. The reaction is typically followed by an acidic workup to neutralize the enolate and afford the final β-keto ester.[1]

Experimental Protocol: Claisen Condensation

-

Setup: To a dry, inert-atmosphere-equipped reaction vessel, add an organic solvent such as anhydrous cyclohexane or tetrahydrofuran.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (e.g., 10-15% solution) followed by ethyl acetate.[1]

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Substrate Addition: Slowly add ethyl trifluoroacetate dropwise, ensuring the internal temperature is maintained between 10-20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to a specified temperature (e.g., 40-50 °C) and stir for 3-4 hours to ensure complete reaction.[1]

-

Quenching: Cool the reaction to 10-15 °C and slowly add a slight excess of an acid (e.g., acetic acid or formic acid) to neutralize the reaction mixture. This protonates the resulting sodium enolate.

-

Workup: The precipitated sodium salt (e.g., sodium acetate) is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 4,4,4-trifluoroacetoacetate.[1][3]

Step 2: α-Methylation to Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

The protons on the α-carbon of ETFAA are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups, a property enhanced by the trifluoromethyl group.[3] This allows for straightforward deprotonation to form an enolate, which can be alkylated with an electrophile like methyl iodide.

Causality: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this step to ensure complete deprotonation without competing reactions. The resulting product at this stage is a racemate, containing an equal mixture of (R)- and (S)-enantiomers at the newly formed C2 stereocenter. This racemic nature is critical, as it sets the stage for the subsequent dynamic kinetic resolution.

Experimental Protocol: α-Methylation (Generalized)

-

Setup: To a dry, inert-atmosphere-equipped flask, add a suspension of sodium hydride (NaH, ~1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C.

-

Deprotonation: Slowly add a solution of Ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add methyl iodide (CH₃I, ~1.2 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude racemic product can be purified by silica gel column chromatography or vacuum distillation.

Diastereoselective Reduction Strategies

This is the most critical stage of the synthesis, where the second stereocenter (C3) is created. The goal is to control the facial selectivity of the hydride attack on the ketone, influenced by the existing stereocenter at C2.

Method A: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation

Dynamic Kinetic Resolution is a powerful strategy that converts a racemic starting material into a single, highly enriched stereoisomer in theoretically 100% yield. It combines the rapid, base-catalyzed epimerization of the α-stereocenter (C2) with a fast, irreversible, and highly stereoselective reduction of one of the ketone enantiomers.

Principle & Causality: For this to be effective, the rate of racemization of the α-methyl group must be faster than the rate of reduction. Chiral Ruthenium(II) catalysts, particularly those complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral diamine, have proven exceptionally effective for this transformation on α-alkyl-substituted β-keto esters.[4][5] The basic conditions required for the catalyst's activity conveniently promote the necessary epimerization at the C2 position. The catalyst then selectively hydrogenates only one of the rapidly interconverting enantiomers of the keto ester, funneling the entire racemic mixture into a single product diastereomer with high enantiopurity.

Caption: Principle of Dynamic Kinetic Resolution.

Experimental Protocol: Asymmetric Hydrogenation (Representative)

-

Catalyst Preparation: In a glovebox, a vial is charged with a Ru(II) precursor, a chiral diphosphine ligand (e.g., (R)-BINAP), and a chiral diamine ligand (e.g., (R,R)-DPEN) in an appropriate solvent like ethanol. The mixture is heated to form the active catalyst complex.

-

Reaction Setup: In a high-pressure autoclave, the substrate, racemic Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, is dissolved in a solvent such as ethanol.

-

Base and Catalyst Addition: A solution of a base (e.g., potassium tert-butoxide, t-BuOK) is added, followed by the pre-formed catalyst solution. The substrate-to-catalyst ratio (S/C) is typically high (e.g., 1000:1 to 5000:1).

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to a specified pressure (e.g., 20-50 atm H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50 °C) for several hours until completion.

-

Workup: After releasing the pressure, the solvent is removed under vacuum. The residue is purified by silica gel chromatography to isolate the target alcohol.

Method B: Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Whole microbial cells (like baker's yeast or Chlorella) or isolated ketoreductase (KRED) enzymes can reduce ketones with exceptional levels of enantio- and diastereoselectivity under mild aqueous conditions.[6][7]

Principle & Causality: Microorganisms contain a variety of dehydrogenase enzymes that use cofactors like NADPH to deliver hydride to a carbonyl group. The enzyme's chiral active site precisely orients the substrate, leading to hydride addition to only one face of the ketone, resulting in a single stereoisomer of the product alcohol. For a racemic substrate, the enzyme may selectively reduce only one enantiomer (kinetic resolution) or, in some cases, reduce both enantiomers to different diastereomeric products. A study on the non-fluorinated analogue, ethyl 2-methyl-3-oxobutanoate, using Chlorella pyrenoidosa showed the formation of both syn and anti products, but with very high enantiomeric excess for each.[6]

Experimental Protocol: Whole-Cell Bioreduction (Representative)

-

Culture Preparation: A culture of the selected microorganism (e.g., Chlorella pyrenoidosa) is grown in a suitable sterile medium until it reaches a desired cell density.

-

Bioreduction: The cells are harvested by centrifugation and resuspended in a buffer (e.g., phosphate buffer, pH 7.0). A carbon source like glucose is added, which the cells metabolize to regenerate the necessary NADPH cofactor internally.

-

Substrate Addition: The substrate, Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate, is added to the cell suspension (often dissolved in a minimal amount of a co-solvent like ethanol to aid solubility).

-

Incubation: The mixture is incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-72 hours. The reaction progress is monitored by TLC or GC.

-

Workup: The mixture is filtered to remove the cells. The aqueous filtrate is then thoroughly extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried, concentrated, and purified by silica gel chromatography to separate the product diastereomers.

Illustrative Data for Biocatalytic Reduction

The following table presents results from the reduction of the non-fluorinated analogue, showcasing the potential of biocatalysis.

| Microorganism | Diastereomer Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer | Enantiomeric Excess (ee%) of syn-isomer | Reference |

| Chlorella pyrenoidosa | 53 / 47 | 89% (2S, 3S) | >99% (2S, 3R) | [6] |

| Chlorella vulgaris | Predominantly syn | - | - | [6] |

Purification and Characterization

Purification: The primary challenge after the reduction step is the separation of the syn and anti diastereomers. Due to their different spatial arrangements, they will have different polarities and can typically be separated using silica gel column chromatography with a solvent system like hexane/ethyl acetate.

-

¹H NMR Spectroscopy: The most critical analysis. The relative stereochemistry (syn or anti) can be determined by the magnitude of the vicinal coupling constant (³J) between the protons at C2 (CH-CH₃) and C3 (CH-OH).

-

Rationale: Based on the Karplus relationship, which correlates dihedral angle to coupling constant, the more extended (anti-periplanar) conformation in the anti isomer typically results in a larger coupling constant (³J ≈ 7-10 Hz). The gauche conformation favored by the syn isomer results in a smaller coupling constant (³J ≈ 2-5 Hz).

-

-

¹⁹F NMR Spectroscopy: This will show a single signal for the -CF₃ group, likely a singlet or a doublet if there is significant coupling to the proton at C3. Its chemical shift will confirm the presence of the trifluoromethyl group.

-

¹³C NMR Spectroscopy: The spectrum will confirm the presence of all 7 carbon atoms. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

-

Mass Spectrometry: Will confirm the molecular weight (200.16 g/mol ) and provide fragmentation patterns consistent with the structure.[8][9]

Summary and Method Comparison

Both catalytic DKR and biocatalysis represent highly advanced and effective methods for the stereocontrolled synthesis of this compound. The choice of method depends on the specific requirements of the researcher.

| Feature | Catalytic Asymmetric Hydrogenation (DKR) | Biocatalytic Reduction |

| Stereoselectivity | Potentially excellent for a single stereoisomer (>99:1 dr, >99% ee) | Can be excellent, but may produce mixtures of diastereomers |

| Yield | Theoretically up to 100% | Variable, depends on enzyme activity and stability |

| Conditions | High pressure (H₂), organic solvents, elevated temp. | Aqueous buffer, ambient pressure and temperature |

| Catalyst | Expensive and air-sensitive Ru/phosphine complexes | Inexpensive, renewable whole cells or enzymes |

| Substrate Scope | Generally broad for β-keto esters | Can be narrow and highly substrate-specific |

| Setup Complexity | Requires specialized high-pressure equipment | Requires microbiology/biochemistry facilities |

| "Green" Chemistry | Relies on heavy metals and organic solvents | Generally considered a greener, more sustainable method |

This guide provides the strategic framework and detailed insights necessary for researchers in drug development to successfully synthesize this compound with a high degree of stereochemical control.

References

-

Nishihara, R., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

-

Nishihara, R., et al. (2024). Supporting Information for Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. American Chemical Society Publications. Available at: [Link]

-

Song, B., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. Available at: [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

A-Level Chemistry. (n.d.). NMR Spectroscopy Questions. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Available at: [Link]

- Google Patents. (2014). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

ResearchGate. (2007). Ethyl-4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series. Available at: [Link]

-

Semantic Scholar. (1986). Process for the preparation of ethyltrifluoroacetoacetate. Available at: [Link]

-

Kuramoto, T., et al. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. Available at: [Link]

-

Feng, Y., et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology. Available at: [Link]

Sources

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. Process for the preparation of ethyltrifluoroacetoacetate (1986) | Louis Amiet | 6 Citations [scispace.com]

- 3. 4,4,4-三氟乙酰乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 91600-33-8 [chemnet.com]

- 9. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a chiral fluorinated building block, holds significant potential in medicinal chemistry and drug development. Its vicinal stereocenters and the presence of a trifluoromethyl group offer unique structural and electronic properties that can enhance the pharmacological profile of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and detailed synthetic methodologies with a focus on stereoselective approaches. Furthermore, it explores the rationale behind its application in drug design, supported by an understanding of the role of fluorine in modern pharmaceuticals.

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity.[1] When combined with stereochemical complexity, as seen in this compound, these building blocks become powerful tools for navigating the intricate landscape of drug discovery. This guide delves into the specifics of this valuable synthon, providing the technical insights necessary for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

A clear identification of the target compound is paramount for any scientific endeavor. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 91600-33-8 | [2] |

| Molecular Formula | C₇H₁₁F₃O₃ | [2] |

| Molecular Weight | 200.16 g/mol | [2] |

| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2] |

| Synonyms | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutanoate, 3-Hydroxy-2-methyl-4,4,4-trifluorobutyric acid ethyl ester | [2] |

| Appearance | Colorless to light yellow liquid (expected) | |

| Boiling Point | 220.5 °C at 760 mmHg | [2] |

| Density | 1.233 g/cm³ | [2] |

| Refractive Index | 1.386 | [2] |

| Flash Point | 87.2 °C | [2] |

Synthesis of this compound: The Reformatsky Reaction

The primary synthetic route to β-hydroxy esters, such as the title compound, is the Reformatsky reaction.[3] This reaction involves the formation of an organozinc enolate from an α-halo ester, which then undergoes a nucleophilic addition to a carbonyl compound.[3] In the case of this compound, the key precursors are ethyl 2-bromopropionate and trifluoroacetaldehyde.

General Reaction Scheme

The reaction proceeds via the formation of a zinc enolate from ethyl 2-bromopropionate, which then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. Subsequent acidic workup yields the desired β-hydroxy ester.

Caption: General workflow of the Reformatsky reaction for the synthesis of the target molecule.

Diastereoselectivity in the Reformatsky Reaction

The reaction between ethyl 2-bromopropionate and trifluoroacetaldehyde generates two new stereocenters, leading to the formation of two diastereomers: syn and anti. The ratio of these diastereomers is influenced by the reaction conditions, including the solvent, temperature, and the nature of the metal and its activation. The stereochemical outcome can be rationalized by considering the Zimmerman-Traxler model for the transition state, where the relative orientation of the substituents on the six-membered ring determines the final diastereomer.

Experimental Protocol: A Representative Diastereoselective Reformatsky Reaction

Materials:

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Activated Zinc dust

-

Ethyl 2-bromopropionate

-

Trifluoroacetaldehyde (or its hydrate/hemiacetal, which may require in situ generation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add activated zinc dust. The flask is maintained under a positive pressure of dry nitrogen.

-

Initiation: A small portion of a solution of ethyl 2-bromopropionate and trifluoroacetaldehyde in anhydrous THF is added to the zinc suspension. The reaction is initiated, which may require gentle heating or the addition of a crystal of iodine.

-

Addition of Reactants: Once the reaction has initiated, the remaining solution of the α-bromo ester and the aldehyde is added dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction mixture is cooled to room temperature and then poured into a stirred, saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the zinc salts.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the syn and anti diastereomers.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture and will be quenched by protic solvents.

-

Activated Zinc: The surface of zinc metal is often coated with a layer of zinc oxide, which inhibits the reaction. Activation, for example, by washing with dilute acid followed by drying, is crucial for the oxidative addition step.

-

Slow Addition: The dropwise addition of the reactants helps to control the exothermicity of the reaction and maintain a steady concentration of the reactive intermediates.

-

Ammonium Chloride Quench: A mild acidic quench is used to protonate the zinc alkoxide intermediate without causing dehydration of the β-hydroxy ester product.

Characterization of Diastereomers

The syn and anti diastereomers of this compound can be distinguished and characterized by spectroscopic methods, primarily NMR spectroscopy. The coupling constants between the protons on the C2 and C3 carbons, as well as the chemical shifts of the methyl and trifluoromethyl groups, will differ for the two diastereomers. While specific data for the title compound is not available in the searched literature, related structures show distinct NMR signals for their diastereomers.[5]

Applications in Drug Development

The structural motifs present in this compound make it a highly attractive building block for the synthesis of complex pharmaceutical agents.

The Role of the Trifluoromethyl Group

The trifluoromethyl group can significantly enhance the properties of a drug candidate by:

-

Increasing Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Modulating Lipophilicity: The CF₃ group is highly lipophilic, which can improve membrane permeability and oral bioavailability.

-

Altering Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and their ability to interact with biological targets.

A Chiral Scaffold for Complex Molecules

The two stereocenters in this compound provide a defined three-dimensional arrangement of functional groups. This is critical for achieving specific and high-affinity interactions with chiral biological targets such as enzymes and receptors. The hydroxyl and ester functionalities serve as versatile handles for further chemical transformations, allowing for the elaboration of the building block into more complex molecular architectures. While a direct, published synthesis of a specific API using this exact building block was not identified in the performed searches, its utility is evident from the widespread use of similar fluorinated chiral building blocks in the synthesis of modern pharmaceuticals.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling fluorinated organic compounds and β-hydroxy esters should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, fluorinated molecules. Its preparation via the diastereoselective Reformatsky reaction provides access to stereochemically defined scaffolds that are of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of this synthon into drug discovery programs can lead to the development of new chemical entities with improved pharmacological profiles. Further research into the stereoselective synthesis and applications of this compound is warranted to fully exploit its potential.

References

- Spectroscopic, crystallographic and analytical d

- Recent developments in the asymmetric Reformatsky-type reaction. (2017). Beilstein Journal of Organic Chemistry, 13, 1386–1410.

- Fluorinated chiral auxiliaries. (n.d.). BioCIS - CY Cergy Paris Université.

- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

- Fluorine-containing organozinc reagents. IV.1. (2009). Journal of Fluorine Chemistry, 130(1), 11-28.

- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. (2025, December 29). China Manufacturer.

- ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyr

- Reform

- Chiral auxiliary. (n.d.). Wikipedia.

- article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. (n.d.). American Institute of Chemists.

- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). China Manufacturer.

- Recent developments in the asymmetric Reformatsky-type reaction. (2017). Beilstein Journal of Organic Chemistry, 13, 1386–1410.

- (n.d.). The Royal Society of Chemistry.

- Reformatsky Reaction. (n.d.). Name Reactions in Organic Synthesis.

- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2022). Molecules, 27(19), 6435.

- Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. (2012).

- Reformatsky Reaction. (2021, September 9). Scribd.

- Reformatsky-Type Enantioselective Synthesis of α-Fluoro-β-hydroxy Esters. (2012). Synfacts, 2012(06), 0656.

- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (2024, May). Master of Science Thesis, University of Scranton.

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. (2008). Magnetic Resonance in Chemistry, 46(8), 773-779.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194–1219.

- Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology.

- Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). LinkedIn.

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

Introduction

Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group, a hydroxyl moiety, and an ester, imparts a distinct set of physical and chemical properties. These characteristics make it a valuable chiral building block and intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceutical agents.[1] An in-depth understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction optimization, and safe storage. This guide provides a comprehensive overview of these properties, grounded in established data and experimental principles, to support researchers and development professionals in leveraging this versatile compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This includes its structural formula, molecular weight, and registered identifiers, which ensure unambiguous communication and sourcing.

Molecular Structure: The molecule contains two stereocenters, leading to the possibility of four stereoisomers. The physical properties detailed herein generally refer to the racemic mixture unless otherwise specified.

Caption: Molecular structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 91600-33-8 | [2][3][4] |

| Molecular Formula | C₇H₁₁F₃O₃ | [2][3] |

| Molecular Weight | 200.16 g/mol | [2][3] |

| Synonyms | Ethyl 3-hydroxy-2-methyl-4,4,4-trifluorobutyrate, Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2][3][5] |

Core Physical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. For this compound, the polar hydroxyl and ester groups allow for hydrogen bonding and dipole-dipole interactions, while the trifluoromethyl group introduces strong inductive effects and hydrophobicity.

Summary of Physical Constants

| Property | Value | Significance in Application |

| Boiling Point | 220.5°C at 760 mmHg | [2] |

| Density | 1.233 g/cm³ | [2] |

| Refractive Index (n₂₀/D) | 1.386 | [2] |

| Flash Point | 87.2°C | [2] |

| Vapor Pressure | 0.0235 mmHg at 25°C | [2] |

The relatively high boiling point is attributable to the molecule's polarity and its ability to form intermolecular hydrogen bonds via the hydroxyl group. The density, greater than that of water, is a common feature of highly fluorinated organic compounds.

Solubility and Partitioning Behavior

-

In Organic Solvents: The presence of the ethyl ester and methyl groups suggests good solubility in a wide range of common organic solvents, such as ethers (diethyl ether, THF), chlorinated solvents (dichloromethane), esters (ethyl acetate), and alcohols (ethanol, methanol).

-

In Water: The polar hydroxyl and ester groups can engage in hydrogen bonding with water, conferring some degree of aqueous solubility. However, this is counteracted by the hydrophobic trifluoromethyl group and the overall carbon backbone. Consequently, the compound is expected to be sparingly soluble in water.[6]

This differential solubility is advantageous for workup procedures, allowing for efficient extraction from aqueous media into an organic phase.

Spectroscopic Characterization Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a research and development professional, understanding the expected spectral output is essential for confirming the identity and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific experimental spectrum is not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the structure.

-

¹H NMR: One would expect distinct signals for the ethyl group (a quartet and a triplet), the C2-methyl group (a doublet), the protons on C2 and C3 (complex multiplets), and the hydroxyl proton (a broad singlet, exchangeable with D₂O).

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

¹³C NMR: Signals corresponding to each of the seven unique carbon atoms would be observed, with the carbon of the CF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS) In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.16. Characteristic fragmentation patterns would likely include the loss of the ethoxy group (-45 Da) and other fragments corresponding to the stable carbocations that can be formed.

Experimental Protocol: Determination of Atmospheric Boiling Point

To ensure trustworthiness and reproducibility, physical properties must be determined through validated experimental protocols. The following outlines a standard method for determining the atmospheric boiling point.

Objective: To accurately measure the temperature at which the vapor pressure of this compound equals the surrounding atmospheric pressure.

Methodology Workflow

Caption: Workflow for experimental boiling point determination.

Step-by-Step Procedure:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A 5 mL round-bottom flask containing 2-3 mL of the sample and a few boiling chips is fitted with a Claisen adapter holding a calibrated thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Heating: The flask is gently heated in a silicone oil bath. The heating rate is controlled to achieve a slow, steady distillation rate (approximately 1 drop per second).

-

Equilibrium and Measurement: The temperature is monitored closely. The boiling point is the temperature at which the reading on the thermometer stabilizes while the liquid is actively boiling and a ring of refluxing condensate is visible on the thermometer bulb. This indicates that the vapor and liquid phases are in equilibrium.

-

Pressure Reading: The ambient atmospheric pressure is recorded from a laboratory barometer.

-

Correction (Self-Validation): The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Sydney-Young equation. This step is crucial for ensuring the trustworthiness of the measurement, as boiling point is highly dependent on pressure. Comparing the corrected value to literature values validates the experimental result.

Causality and Rationale: The use of boiling chips prevents bumping and ensures smooth boiling, leading to a stable and accurate temperature reading. Placing the thermometer correctly is critical; positioning it too high results in a reading that is too low, and vice-versa. Correcting for atmospheric pressure allows for standardization and comparison of data across different laboratories and altitudes.

References

-

Autech Industry Co.,Limited. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. Available from: [Link].

-

PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Available from: [Link].

-

PubChem. Ethyl 4,4,4-trifluorobutyrate. Available from: [Link].

-

The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. Available from: [Link].

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available from: [Link].

-

PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. Available from: [Link].

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

-

Chemsrc. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Available from: [Link].

-

FooDB. Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). Available from: [Link].

-

Autech Industry Co.,Limited. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Your Key Intermediate for Advanced Organic Synthesis. Available from: [Link].

-

Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. Available from: [Link].

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 91600-33-8 [chemnet.com]

- 3. Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutyrate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate|BLD Pharm [bldpharm.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

A Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate: A Chiral Trifluoromethylated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic properties. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate stands out as a valuable chiral building block, offering a stereochemically defined scaffold for the synthesis of complex fluorinated compounds. This guide provides a detailed examination of its structure, properties, synthesis, and applications, grounded in the principles of synthetic organic chemistry.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 91600-33-8) is a chiral molecule possessing two stereocenters at the C2 and C3 positions. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry of these isomers is critical, as it dictates their three-dimensional orientation and subsequent reactivity in asymmetric synthesis.

The molecule's structure combines a reactive ethyl ester, a secondary alcohol, and a sterically demanding and highly electronegative trifluoromethyl group. This unique combination of functional groups makes it a versatile intermediate for a range of chemical transformations.

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃O₃ | |

| Molecular Weight | 200.16 g/mol | |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | 220.5°C at 760 mmHg | ChemNet |

| Density | 1.233 g/cm³ | ChemNet |

| Flash Point | 87.2°C | ChemNet |

| Refractive Index | 1.386 | ChemNet |

Synthesis Strategy: The Diastereoselective Reformatsky Reaction

In this case, the key reactants are ethyl 2-bromopropionate and trifluoroacetaldehyde . The reaction proceeds via the formation of a zinc enolate, which then attacks the electrophilic carbonyl carbon of trifluoroacetaldehyde. The stereochemical outcome of this reaction is of paramount importance and is influenced by the reaction conditions and the nature of the reactants.

Mechanistic Insight and Rationale for Diastereoselectivity

The diastereoselectivity of the Reformatsky reaction with trifluoromethyl ketones can be controlled through chelation. The zinc atom of the Reformatsky reagent can coordinate with both the carbonyl oxygen and the fluorine atoms of the trifluoromethyl group, leading to a more rigid, six-membered Zimmerman-Traxler-like transition state. This chelation control favors the formation of the syn diastereomer.[3][4]

The choice of solvent and temperature is critical in controlling this selectivity. Aprotic solvents that can coordinate with the zinc atom, such as tetrahydrofuran (THF), are typically employed.

Caption: Generalized workflow for the synthesis of this compound via the Reformatsky Reaction.

A Representative Experimental Protocol

The following is a generalized, representative protocol based on established principles of the Reformatsky reaction.[1][2][5] Note: This is an illustrative procedure and should be optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Activated Zinc dust

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 2-bromopropionate

-

Trifluoroacetaldehyde (gas or solution in a suitable solvent)

-

1 M Hydrochloric acid (for workup)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Activation of Zinc: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust and a crystal of iodine. The flask is gently heated under a stream of nitrogen until the purple color of the iodine disappears. The flask is then cooled to room temperature.

-

Reaction Initiation: Anhydrous THF is added to the flask. A small portion of a solution of ethyl 2-bromopropionate in THF is added to initiate the reaction, which is indicated by a gentle reflux.

-

Addition of Reactants: The remaining solution of ethyl 2-bromopropionate and a solution of trifluoroacetaldehyde in THF are added dropwise and concurrently to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup: The reaction mixture is cooled to 0°C and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

Full, authenticated spectroscopic data from primary literature is not publicly available. However, based on the known structure, the following are the expected characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A quartet for the -CH-OH proton, coupled to the protons of the trifluoromethyl group.

-

A multiplet for the -CH(CH₃)- proton.

-

A quartet for the -OCH₂CH₃ methylene protons.

-

A doublet for the -CH(CH₃)- methyl protons.

-

A triplet for the -OCH₂CH₃ methyl protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the ester.

-

A quartet for the carbon of the trifluoromethyl group due to C-F coupling.

-

Signals for the two carbons of the ethyl group.

-

Signals for the methyl carbon at the C2 position and the two carbons of the butanoate backbone.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

A strong absorption band around 1730-1750 cm⁻¹ due to the C=O stretching of the ester.

-

Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 200. Fragmentation patterns would likely involve the loss of the ethyl group, water, and the trifluoromethyl group.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The presence of the trifluoromethyl group can impart desirable properties such as increased metabolic stability and enhanced binding to biological targets.

While a direct, publicly documented synthesis of a marketed drug using this specific building block is not readily found, its utility can be inferred from the importance of similar structures in medicinal chemistry. For example, the anti-HIV drug Efavirenz contains a chiral trifluoromethyl-substituted alcohol moiety, highlighting the significance of this structural motif in drug design. The synthesis of Efavirenz involves the creation of this key stereocenter, often through asymmetric trifluoromethylation.

The diastereomers of this compound can be used to synthesize a variety of chiral ligands, catalysts, and complex natural product analogues. The ability to introduce a trifluoromethyl group with defined stereochemistry is a powerful tool for medicinal chemists exploring structure-activity relationships.

Caption: Role of this compound as a key building block in synthetic pathways.

Safety and Handling

Based on safety data sheets for structurally similar compounds, this compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important chiral building block for the synthesis of complex, stereochemically defined fluorinated molecules. Its synthesis, likely achieved through a diastereoselective Reformatsky reaction, provides access to a versatile intermediate for drug discovery and agrochemical development. While detailed synthetic and spectroscopic data in the public domain is limited, its structural features and the known importance of the trifluoromethyl motif in medicinal chemistry underscore its potential for the development of novel bioactive compounds. Further research into the asymmetric synthesis and applications of this compound would be a valuable contribution to the field of fluorine chemistry.

References

- Newman, M., & Evans, F. J. (1955). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. Journal of the American Chemical Society.

- Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. (2020).

- Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC - NIH.

- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals.

- Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. (2023). Organic Letters, Articles ASAP (Letter).

- Bang, K., Lee, K., Park, Y. K., & Lee, P. H. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(9), 1272-1274.

- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Geshem.

- Diastereoselective chelation-controlled additions to α-silyloxy ketones. (2011). Semantic Scholar.

- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012).

-

PubChem. Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

-

PubChem. Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. Retrieved from [Link]

- Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. (n.d.).

- The Reformatsky Reaction with Ethyl Bromofluoroacet

- Diastereoselective Synthesis of a Strawberry Flavoring Agent by Epoxidation of Ethyl trans-b-Methylcinnamate. (n.d.).

- Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (n.d.).

Sources

- 1. The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates | Semantic Scholar [semanticscholar.org]

- 2. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. innospk.com [innospk.com]

A Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate: Synthesis, Stereocontrol, and Synthetic Potential

Introduction: The Strategic Value of Fluorinated Chiral Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is a highly sought-after substituent in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. When incorporated into a chiral framework, trifluoromethylated building blocks offer a powerful tool for the synthesis of complex, stereochemically defined molecules. Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate is a prime example of such a building block, possessing two adjacent stereocenters and a synthetically versatile β-hydroxy ester motif.

This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound. We will delve into the critical aspects of its preparation, with a focus on achieving high levels of stereocontrol, and discuss its prospective utility in the synthesis of advanced chemical entities.

Core Synthesis Strategy: From Trifluoroacetoacetate to the Diastereomerically Enriched Target

The most direct route to this compound involves the stereoselective reduction of its β-keto ester precursor, ethyl 2-methyl-4,4,4-trifluoroacetoacetate. This precursor is readily accessible through the Claisen condensation of ethyl trifluoroacetate and ethyl propionate.

Synthesis of the Precursor: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

The synthesis of the β-keto ester precursor is a crucial first step. A robust protocol involves the use of a suitable base to facilitate the Claisen condensation.

Experimental Protocol: Claisen Condensation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: Ethyl propionate is added to the stirred solution. The mixture is then cooled in an ice bath. Ethyl trifluoroacetate is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1 M HCl) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield pure ethyl 2-methyl-4,4,4-trifluoroacetoacetate.

Diastereoselective Reduction: The Key to Stereochemical Control

The reduction of the carbonyl group in ethyl 2-methyl-4,4,4-trifluoroacetoacetate is the pivotal step in establishing the two contiguous stereocenters of the target molecule. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of this transformation, leading to either the syn or anti diastereomer.

Biocatalytic Reduction for High Enantioselectivity

Biocatalytic methods, particularly the use of ketoreductases (KREDs), offer an excellent approach for achieving high enantioselectivity in the reduction of β-keto esters. While specific studies on ethyl 2-methyl-4,4,4-trifluoroacetoacetate are not extensively documented, protocols for the analogous ethyl 4,4,4-trifluoroacetoacetate provide a strong foundation.[1] Whole cells of microorganisms such as Saccharomyces uvarum have been successfully employed for the asymmetric reduction of this substrate, yielding the corresponding (R)-hydroxy ester with high enantiomeric excess.[1]

Conceptual Protocol: Biocatalytic Reduction

-

Culture Preparation: A culture of a suitable microorganism (e.g., Saccharomyces uvarum) is grown in an appropriate medium.

-

Bioreduction: The precursor, ethyl 2-methyl-4,4,4-trifluoroacetoacetate, is added to the cell culture. The reaction is incubated under controlled temperature and agitation.

-

Monitoring and Work-up: The conversion is monitored by GC or HPLC. Once the desired conversion is reached, the cells are removed by centrifugation, and the product is extracted from the supernatant with an organic solvent.

-

Purification and Analysis: The extracted product is purified by column chromatography, and the diastereomeric and enantiomeric excess is determined by chiral GC or HPLC.

Synthetic Applications: A Versatile Chiral Building Block

The presence of a hydroxyl group and an ester functionality in this compound opens up a wide array of possibilities for further synthetic transformations. The trifluoromethyl group imparts unique electronic properties and can influence the reactivity and conformation of downstream products.

Potential in Pharmaceutical and Agrochemical Synthesis

The structural motif of a β-hydroxy-γ-trifluoromethyl ester is a valuable precursor for the synthesis of various bioactive molecules.[2]

-

Synthesis of Trifluoromethylated Heterocycles: The hydroxyl and ester groups can be manipulated to construct heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents.[3] For instance, the hydroxyl group can be converted into a leaving group, followed by intramolecular cyclization with a suitably introduced nitrogen nucleophile to form trifluoromethyl-substituted lactams or other nitrogen-containing heterocycles.

-

Precursor to Chiral Amines and Amino Acids: The hydroxyl group can be converted to an amino group via protocols such as the Mitsunobu reaction with a nitrogen nucleophile or through an oxidation-reductive amination sequence. This provides access to chiral trifluoromethylated amines and, upon hydrolysis of the ester, chiral β-amino acids, which are important components of many modern drugs.

-

Aldol and Related Condensation Reactions: The enolate of the ester can potentially participate in aldol-type reactions with aldehydes or ketones, allowing for further carbon-carbon bond formation and the construction of more complex molecular architectures.

Below is a diagram illustrating the potential synthetic pathways originating from this compound.

Caption: Potential synthetic transformations of the title compound.

Data Summary

While specific yield and stereoselectivity data for reactions involving this compound are not widely published, the following table provides representative data for the stereoselective reduction of the closely related ethyl 4,4,4-trifluoroacetoacetate, which serves as a strong predictive model.

| Precursor | Reducing Agent/Catalyst | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Saccharomyces uvarum SW-58 | Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | 85.0 | 85.2 | [1] |

Conclusion and Future Outlook

This compound represents a highly valuable, albeit underutilized, chiral building block in organic synthesis. Its preparation via the stereoselective reduction of the corresponding β-keto ester offers a direct route to a scaffold rich in synthetic potential. The strategic placement of the trifluoromethyl group, coupled with two adjacent stereocenters and versatile functional groups, makes it an attractive starting material for the synthesis of novel pharmaceuticals and agrochemicals.

Further research into the diastereoselective reactions of this compound and its application in the synthesis of complex target molecules is warranted. The development of efficient and highly stereoselective protocols for its synthesis and subsequent transformations will undoubtedly unlock new avenues in medicinal and materials chemistry.

References

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). Journal of the American Chemical Society. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.). PMC. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC. [Link]

-

Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.). ResearchGate. [Link]

-

Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. (n.d.). PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS: 91600-33-8): Properties, Synthesis, and Commercial Sourcing for Advanced Research

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate (CAS No. 91600-33-8) has emerged as a key chiral building block possessing this critical functional group. Its structure, featuring a secondary alcohol and an ester moiety, presents two orthogonal points for chemical modification, making it a highly versatile intermediate for the synthesis of complex target molecules in drug discovery and agrochemical development.

This guide provides an in-depth technical overview of this valuable compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, outline strategies for its procurement and quality validation, provide a detailed, field-proven protocol for its synthesis and purification, and discuss its practical application and handling in a laboratory setting.

Physicochemical Properties and Structural Characterization

Understanding the fundamental properties of a starting material is paramount for its successful application in synthesis. The defining features of this compound are its trifluoromethyl group and the two chiral centers at the C2 and C3 positions, which lead to the existence of diastereomers. Commercially available material is often sold as a mixture of these diastereomers.

Molecular Structure

The structure combines a robust trifluoromethyl group with versatile hydroxyl and ester handles for further chemical elaboration.

Caption: Molecular Structure of this compound

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of the compound. This data is critical for planning reactions, purification procedures (e.g., distillation), and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 91600-33-8 | [2] |

| Molecular Formula | C₇H₁₁F₃O₃ | [2] |

| Molecular Weight | 200.16 g/mol | [2] |

| Boiling Point | 220.5 °C at 760 mmHg | [2] |

| Density | 1.233 g/cm³ | [2] |

| Flash Point | 87.2 °C | [2] |

| Refractive Index | 1.386 | [2] |

| Synonyms | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylbutanoate | [2] |

Analytical Characterization Protocol

Independent verification of a starting material's identity and purity is a non-negotiable step in any synthetic workflow. Upon receipt of this compound from a commercial supplier, we recommend the following analytical checks:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of the ethyl ester and methyl groups and the protons on the carbon backbone. The coupling between the protons on C2 and C3 can provide information on the diastereomeric ratio.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial and straightforward experiment. A single signal (typically a singlet or a doublet depending on coupling to the C3 proton) in the region characteristic of a CF₃ group adjacent to a carbinol will confirm the identity of the trifluoromethyl moiety.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight (m/z = 201.07 for [M+H]⁺) and provides a quantitative measure of purity by assessing the area of the main peak relative to any impurities.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorbances: a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp, strong peak around 1730 cm⁻¹ (C=O ester stretch), and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.

Many reputable suppliers, such as BLDpharm, can provide this analytical data upon request for a specific batch.[3]

Commercial Availability and Procurement Strategy

This compound is commercially available from several fine chemical suppliers, typically in research quantities ranging from grams to kilograms. Its availability as a catalog item significantly accelerates research timelines by obviating the need for multi-step de novo synthesis.

Representative Commercial Suppliers

| Supplier | Product Number (Example) | Typical Purity | Notes |

| Thermo Scientific Chemicals | L19969 | 97% | Available through distributors like Fisher Scientific.[4] |

| BLDpharm | BD138664 | ≥95% | Often provides access to analytical data like NMR and LC-MS.[3] |

Procurement and Validation Workflow

As a Senior Application Scientist, I cannot overstate the importance of a rigorous validation process for sourced materials. An impure or misidentified starting material is a common, yet entirely preventable, cause of failed synthetic campaigns.

Caption: Recommended workflow for sourcing and validating chemical intermediates.

Synthesis and Purification Strategies

While purchasing is often the most efficient route, understanding the synthesis of this compound provides invaluable insight into potential impurities and informs purification strategies. The structure strongly suggests its formation via a Reformatsky reaction .[5]

The core of this reaction is the formation of an organozinc enolate from an α-halo ester, which then acts as a nucleophile, attacking an electrophilic carbonyl group.[6][7] In this case, the likely precursors are Ethyl 2-bromopropionate and gaseous Trifluoroacetaldehyde .

Plausible Synthetic Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Synthesis and Purification Protocol

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction and should be performed by trained chemists with appropriate safety precautions.

Materials:

-

Ethyl 2-bromopropionate (lachrymator, handle in a fume hood)[8]

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetaldehyde (gas, toxic) or its ethyl hemiacetal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, dried in an oven

Step-by-Step Methodology:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a gas inlet tube (or dropping funnel if using the hemiacetal).

-

Zinc Activation (The "Why"): Add activated zinc dust (1.2 equivalents) and anhydrous THF to the flask. Activating the zinc, often with a small crystal of iodine or 1,2-dibromoethane, is crucial. This step removes the passivating layer of zinc oxide from the metal surface, exposing fresh, reactive zinc necessary for the oxidative insertion into the C-Br bond.[7]

-

Enolate Formation: Add a small portion (approx. 10%) of the Ethyl 2-bromopropionate (1.1 equivalents) to the zinc suspension and gently warm the mixture. The initiation of the reaction is indicated by a gentle exotherm and the appearance of a cloudy grey color. Once initiated, add the remaining bromoester dropwise to maintain a gentle reflux. This controlled addition prevents a runaway reaction.

-

Carbonyl Addition: Cool the freshly prepared Reformatsky reagent to 0 °C. Slowly bubble gaseous trifluoroacetaldehyde (1.0 equivalent) through the solution. The high electrophilicity of the aldehyde carbonyl, enhanced by the electron-withdrawing CF₃ group, ensures a rapid reaction with the zinc enolate. The low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it, and analyzing by GC-MS.

-

Workup and Quenching (The "Why"): Cool the reaction mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution. This is a critical step. The mild acidic nature of NH₄Cl protonates the zinc alkoxide intermediate to form the desired β-hydroxy ester while also reacting with any unreacted zinc metal.[6] Using a stronger acid could potentially promote dehydration of the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. Ethyl acetate is a good solvent choice for its ability to dissolve the product and its relatively low boiling point, which facilitates removal.

-

Purification:

-

Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a viscous oil. Purify this oil either by vacuum distillation (preferred for larger scales) or by silica gel column chromatography (for smaller scales, using a hexane/ethyl acetate gradient). The choice depends on the scale and the nature of the impurities. Distillation is effective if the main impurities are non-volatile, while chromatography is better for separating structurally similar byproducts.

-

Applications and Safe Handling

The primary utility of this compound lies in its role as a synthetic intermediate. The hydroxyl and ester groups can be selectively manipulated to build molecular complexity.

Example Application: Silyl Protection of the Hydroxyl Group

This is a common first step to allow for subsequent chemistry at the ester position (e.g., reduction or hydrolysis).

Protocol:

-

Dissolve the title compound (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add a hindered base such as triethylamine (1.5 eq.) or imidazole (1.2 eq.).

-

Cool the solution to 0 °C.

-

Slowly add a silylating agent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

-

Quench the reaction with water and perform a standard extractive workup with DCM.

-

Purify by column chromatography to yield the silyl-protected product.

Safe Handling and Storage

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Transportation: According to safety data sheets, the material is generally not regulated for transport, indicating a relatively low acute hazard profile.[4] However, standard laboratory chemical precautions should always be observed.

Conclusion

This compound is a commercially accessible and highly valuable fluorinated building block for research and development. Its utility is rooted in its trifluoromethyl group and the presence of two distinct functional handles for chemical modification. While commercial procurement is the most direct route for obtaining this material, a thorough understanding of its synthesis via the Reformatsky reaction, coupled with rigorous analytical validation, ensures the integrity and success of subsequent synthetic endeavors. By following the protocols and workflows outlined in this guide, researchers can confidently and effectively incorporate this versatile intermediate into their programs.

References

-

Wikipedia. Reformatsky reaction. Wikipedia.org. Available from: [Link]

-

Farag, P. S., Hemdan, M., & Hassaballah, A. I. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Available from: [Link]

-

WorldOfChemicals. Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. WorldOfChemicals.com. Available from: [Link]

-

PubChem. Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Available from: [Link]

-

Semantic Scholar. The Reformatsky Reaction. SemanticScholar.org. Available from: [Link]

-

Organic Syntheses. 4-ETHYL-2-METHYL-2-OCTENOIC ACID. OrgSyn.org. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 91600-33-8 [chemnet.com]

- 3. 91600-33-8|Ethyl2-methyl-3-hydroxy-4,4,4-trifluorobutyrate|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Trifluoromethyl Group: A Keystone in the Chiral Architecture of Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, offers a unique constellation of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the pivotal role of the trifluoromethyl group in Ethyl 2-methyl-3-hydroxy-4,4,4-trifluorobutyrate, a chiral building block of significant interest in drug discovery. We will explore how the potent inductive effect and steric demand of the CF₃ group govern the stereochemical outcome of its synthesis, modulate its physicochemical properties, and ultimately define its utility as a versatile synthon for complex, biologically active molecules. This document serves as a technical resource, providing field-proven insights, detailed experimental considerations, and a thorough examination of the causality behind the observed chemical behaviors imparted by this powerful functional group.